1,3,7,9-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Release Mechanisms of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Anthropogenic Generation Processes
Human activities are the primary source of 1,3,7,9-TCDD in the environment. Its formation is linked to processes involving chlorine, organic matter, and high temperatures or specific chemical reactions. These anthropogenic sources can be broadly categorized into industrial byproduct formation and combustion mechanisms.
Industrial By-product Formation
The synthesis and processing of certain chlorinated chemicals can inadvertently generate TCDDs. These compounds arise as contaminants or unwanted side products under specific reaction conditions.
The manufacturing of chlorophenols has been identified as a significant historical and potential source of TCDD contamination. epa.govca.gov Specifically, the production of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a precursor for certain herbicides and bactericides like hexachlorophene, is known to create TCDD as a byproduct. nih.govcdc.gov While 2,3,7,8-TCDD is the most notorious contaminant from this process, the reaction conditions can lead to the formation of a variety of TCDD isomers. nih.govresearchgate.net The synthesis of other chlorophenols, such as pentachlorophenol, also results in the formation of various chlorinated dioxins. nih.govnih.gov
The use of chlorine for bleaching wood pulp in the paper industry is another identified pathway for the formation of chlorinated dioxins. nih.govepa.govculturalheritage.org Both 2,3,7,8-TCDD and its related furan (B31954), 2,3,7,8-TCDF, can be formed when chlorine is used as a bleaching agent. princeton.edu These compounds are generated in minute quantities, often measured in parts per trillion. princeton.edu The process involves the reaction of chlorine with precursor compounds present in the pulp. While specific studies often focus on the most toxic isomers, the conditions are suitable for the creation of a range of dioxin congeners, including 1,3,7,9-TCDD. nih.govprinceton.edu Dioxins have been detected in the pulp itself, as well as in the effluent and sludge from mills using chlorine bleaching methods. princeton.edu
Beyond chlorophenols, the broader manufacturing of chlorinated organic chemicals serves as a source for TCDDs. epa.govwikipedia.org Dioxins, including isomers like 1,3,7,9-TCDD, can be formed as unintentional byproducts during the synthesis of organochlorides. nih.gov For example, TCDDs have been detected as contaminants in chlorophenoxy herbicides such as 2,4,5-T and Silvex. nih.gov The production of these chemicals often involves high temperatures and pressures in the presence of chlorinated precursors, creating conditions conducive to dioxin formation. nih.gov
Table 1: Industrial Processes with Potential for 1,3,7,9-TCDD Formation
| Industrial Process | Key Precursors/Reactants | Compound Class Formed |
|---|---|---|
| Chlorophenol Synthesis | 1,2,4,5-tetrachlorobenzene, other chlorinated benzenes, chlorine | Polychlorinated dibenzo-p-dioxins |
| Pulp and Paper Bleaching | Lignin (in wood pulp), chlorine, chlorine dioxide | Polychlorinated dibenzo-p-dioxins |
| Herbicide Manufacturing | 2,4,5-trichlorophenol, other chlorinated phenols | Polychlorinated dibenzo-p-dioxins |
Combustion and Pyrolysis Mechanisms
Thermal processes, particularly those involving the incomplete combustion of organic materials in the presence of chlorine, are a major source of dioxins released into the environment. epa.govwikipedia.org
The incineration of municipal, industrial, and medical waste is a significant source of TCDDs in the environment. ca.govnih.govepa.gov These waste streams often contain a mix of organic materials and chlorine sources, such as plastics (e.g., PVC) and chlorinated papers. culturalheritage.org During combustion, particularly under suboptimal conditions (e.g., lower temperatures), precursor molecules can react to form a complex mixture of dioxin and furan congeners, which are then released into the atmosphere. epa.gov This mixture can include 1,3,7,9-TCDD. nih.gov The specific profile of the isomers formed is dependent on factors like combustion temperature and the composition of the waste being burned. nih.govepa.gov High-temperature incineration is considered a method to minimize the formation and maximize the destruction of these compounds. epa.gov
Table 2: Combustion Sources and TCDD Release
| Combustion Source | Chlorine Source Examples | Environmental Release |
|---|---|---|
| Municipal Waste Incineration | Polyvinyl chloride (PVC) plastics, bleached paper products, salt | Atmospheric emissions, fly ash, bottom ash |
| Industrial Waste Incineration | Chlorinated solvents, chemical process residues | Atmospheric emissions, scrubber water, ash |
| Fossil Fuel/Wood Combustion | Organic chlorine in fuel, inorganic chlorides | Atmospheric emissions |
Fossil Fuel and Biomass Combustion Studies
The combustion of fossil fuels and biomass is a recognized source of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov While much of the focus has been on the highly toxic 2,3,7,8-TCDD isomer, other congeners, including 1,3,7,9-TCDD, are also formed during these processes. epa.gov Incomplete combustion of organic material in the presence of chlorine, whether from organic or inorganic sources, can lead to the formation of a mixture of dioxin congeners. wikipedia.org The specific isomers and their quantities produced are highly dependent on the conditions of combustion, such as temperature and the presence of metal catalysts. nih.gov
Table 1: Research Findings on 1,3,7,9-TCDD from Combustion Sources
| Combustion Source | Key Findings | References |
|---|---|---|
| Fossil Fuels (general) | A primary release mechanism for PCDDs into the environment. | epa.gov |
| Wood Combustion | Contributes to the unintentional production of PCDDs. | nih.gov |
| Motor Vehicles | Releases various PCDD congeners, contributing to environmental levels. | epa.gov |
Metallurgical Processes as Formation Environments
Metallurgical processes, such as those in smelters, are significant environments for the formation of PCDDs, including the 1,3,7,9-TCDD isomer. nih.gov These high-temperature operations often involve the necessary ingredients for dioxin formation: a carbon source, a chlorine source, and metallic catalysts. The production of metals can lead to the unintentional synthesis and release of a range of PCDD congeners. nih.govnih.gov The specific congener patterns of PCDDs found in emissions from metallurgical facilities can be complex and are influenced by the raw materials and the specific process conditions employed.
Table 2: Metallurgical Processes and 1,3,7,9-TCDD Formation
| Process | Role in Formation | References |
|---|---|---|
| Metal Smelting | A recognized source of unintentional PCDD production. | nih.gov |
| General Metal Production | High-temperature conditions and presence of precursors lead to PCDD formation. | nih.govnih.gov |
Natural Occurrence and Formation Hypotheses
Beyond industrial and anthropogenic sources, 1,3,7,9-TCDD and other dioxins can also be formed through natural processes. nih.gov This has led to the understanding that these compounds, while often associated with industrial activity, have a natural background presence in the environment.
Volcanic Activity and Forest Fire Contributions
Natural combustion events are hypothesized and recognized as contributors to the environmental load of dioxins. nih.gov Forest fires, for instance, involve the large-scale combustion of biomass, and if chlorine is present in the vegetation or soil, conditions can be suitable for the formation of PCDDs. mdpi.com Similarly, volcanic eruptions release a complex mixture of gases and particulate matter at high temperatures, and are considered a potential natural source of these compounds. nih.gov The presence of 1,3,7,9-TCDD in environmental samples from remote areas can, in part, be attributed to these large-scale natural events and the subsequent long-range atmospheric transport of the resulting emissions.
Table 3: Natural Sources of 1,3,7,9-TCDD
| Natural Source | Formation Hypothesis | References |
|---|---|---|
| Forest Fires | Incomplete combustion of biomass containing chlorine can generate PCDDs. | nih.govmdpi.com |
| Volcanic Activity | High-temperature geological processes may lead to the formation of PCDDs. | nih.gov |
Mechanistic Investigations of 1,3,7,9-Tetrachlorodibenzo-P-dioxin Synthesis
The synthesis of 1,3,7,9-TCDD and other PCDDs can occur through several chemical mechanisms, particularly from chlorinated precursor compounds like chlorophenols. researchgate.net These reactions can be broadly categorized into pathways involving free radicals and those involving direct condensation.
Free-Radical Mechanisms
Free-radical reactions involve chemical species with unpaired electrons, making them highly reactive. khanacademy.org In the context of dioxin formation, a free-radical mechanism can be initiated by the removal of a hydrogen atom from a precursor molecule, such as a chlorophenol. The resulting radical can then undergo a series of propagation steps, potentially leading to the formation of the dibenzo-p-dioxin (B167043) structure. khanacademy.org These reactions are complex and can be influenced by factors such as temperature and the presence of other chemical species that can initiate or terminate the radical chain reactions. nih.gov
Direct Condensation Pathways
Direct condensation reactions are another important route for the formation of PCDDs from chlorophenol precursors. researchgate.net For example, the self-condensation of two chlorophenol molecules can lead to the formation of a PCDD. This type of reaction often involves the elimination of a molecule, such as hydrogen chloride (HCl), and can be catalyzed by various substances. The specific substitution pattern of the resulting PCDD, such as the 1,3,7,9-isomer, is determined by the structure of the precursor chlorophenols and the reaction conditions. researchgate.net
Anionic Reaction Routes
The formation of polychlorinated dibenzo-p-dioxins, including tetrachlorinated congeners, can occur through reactions involving chlorinated phenolic precursors. These reactions can proceed via pathways that involve anionic intermediates, particularly chlorophenate ions. In what is known as the precursor pathway, PCDDs are formed from the condensation of chlorinated phenols (CPs).
This process is often described as a variation of the Williamson ether synthesis. Under thermal conditions, a chlorophenol molecule can be deprotonated to form a highly reactive chlorophenate anion. This anion can then act as a nucleophile, attacking another chlorinated molecule, such as a polychlorinated benzene (B151609) or another chlorophenol molecule. This is followed by the elimination of chloride and subsequent ring closure to form the dibenzo-p-dioxin structure. The specific substitution pattern of the resulting PCDD congener is determined by the chlorine substitution patterns of the reacting precursor molecules. For instance, the formation of 2,3,7,8-TCDD has been studied from the precursor 2,4,5-trichlorophenol (2,4,5-TCP), where condensation reactions are key. researchgate.net While the direct precursors for 1,3,7,9-TCDD are less commonly specified, the fundamental mechanism involving anionic chlorophenates is a recognized route for the formation of the broader class of PCDDs.
Influence of Catalysts and Environmental Conditions on Formation Congener Profiles
The formation and the specific congener profile of PCDDs are significantly influenced by catalysts and prevailing environmental conditions during thermal processes. wikipedia.org Metal-containing catalysts, in particular, play a crucial role in both the synthesis and destruction of PCDDs. researchgate.net
Research demonstrates that various metal compounds have different promotional effects on PCDD formation. In studies involving the co-combustion of sewage sludge and coal, the addition of metal chlorides and oxides was found to significantly alter the resulting PCDD congener profiles. Copper chloride (CuCl₂) has been identified as a particularly strong promoter of PCDD/F formation, increasing total content by as much as 292 times compared to conditions without the catalyst. aaqr.org Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) also substantially increase PCDD generation. aaqr.org
The type of catalyst not only affects the total amount of PCDDs formed but also influences the relative abundance of specific congeners. For example, the addition of CuCl₂ and FeCl₃ tends to promote chlorination pathways, leading to more highly chlorinated dioxins. aaqr.org Conversely, zinc oxide (ZnO) was found to promote the chlorophenol (CP) route differently, enhancing the formation of higher chlorinated congeners like 1,2,3,7,9-PeCDD and 1,2,3,4,6,8-HxCDD rather than TCDDs such as 1,3,6,8-TCDD and 1,3,7,9-TCDD. aaqr.org The presence of sulfur, often in the form of thiourea, can act as an inhibitor, poisoning the metal catalysts and hindering the de novo synthesis of PCDD/Fs. researchgate.net
Environmental conditions such as temperature and the composition of the flue gas are also critical factors. aaqr.org Higher combustion temperatures are generally associated with reduced dioxin production. wikipedia.org The partitioning of PCDD/F congeners between the gas and particulate phases is also temperature-dependent, with higher chlorinated congeners being more likely to exist in the particulate phase. nih.gov Furthermore, the presence of water in the flue gas can influence reaction pathways; a small amount can generate hydrogen that promotes hydro-dechlorination, while excess water may compete for active sites on catalysts, thereby reducing their effectiveness. researchgate.net
The following table details the relative formation of 1,3,7,9-TCDD from the chlorophenol precursor route in the presence of different metal catalysts, as standardized against a baseline condition without added catalysts.
Table 1: Relative Formation of 1,3,7,9-TCDD with Various Catalysts
| Catalyst | Relative Formation (%) |
|---|---|
| None | 172 |
| CuCl₂ | 69.6 |
| FeCl₃ | 65.2 |
| ZnCl₂ | 58.9 |
| CuO | 108 |
| Fe₂O₃ | 167 |
| ZnO | 58.4 |
Data sourced from a 2022 study on the co-combustion of sewage sludge. aaqr.org
Environmental Fate, Transport, and Distribution Dynamics of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Atmospheric Transport and Deposition Research
Research suggests that 1,3,7,9-Tetrachlorodibenzo-p-dioxin can be formed during combustion processes through the self-recombination of 2,4,6-trichlorophenol (B30397) precursors. lsu.edu Models predict that 1,3,7,9-TCDD and its isomer 1,3,6,8-TCDD are the most abundant tetrachlorinated isomers produced from these reactions. lsu.edu This compound has also been identified as an impurity, along with 1,3,6,8-TCDD, in 2,4,6-trichlorophenol used in the production of chloranil.
A significant discovery has been the identification of 1,3,7,9-TCDD in Canadian peat bogs, with a chlorine substitution pattern different from that of known atmospheric deposition sources. industrialmaintenanceproducts.net This finding suggests that its presence in some environments may result from natural, in-situ formation rather than solely from long-range atmospheric transport of anthropogenic emissions. industrialmaintenanceproducts.net Despite this, like other persistent organic pollutants, it is a candidate for long-range atmospheric transport, which is a key characteristic for chemicals found in remote ecosystems like the Arctic. amazonaws.com In a Japanese survey, brominated dioxins, a related class of compounds, were detected in ambient air and settled dust, indicating that atmospheric transport and deposition are viable pathways for halogenated dioxins in general. env.go.jp
Aquatic and Sedimentation Processes
Once in aquatic systems, 1,3,7,9-TCDD demonstrates a tendency to associate with particulate matter and sediment. Polychlorinated dibenzodioxins (PCDDs) as a group are lipophilic, meaning they have a low solubility in water and a high affinity for organic matter, leading to their accumulation in sediments. wikipedia.org
An environmental survey conducted in Japan in 1985 provides specific data on this congener's presence in aquatic environments. The study detected 1,3,7,9-TCDD in 26 out of 51 sediment samples at concentrations ranging from 0.00001 to 0.00032 µ g/g-dry . env.go.jp In contrast, it was not detected in any of the corresponding surface water samples above the detection limit of 0.00001 µg/L. env.go.jp A subsequent survey also reported the detection of brominated dioxins in sediment but not in public water or groundwater samples, reinforcing the concept that these compounds are primarily sequestered in sediment rather than remaining dissolved in the water column. env.go.jp
| Environmental Medium | Detection Frequency | Concentration Range (µg/g-dry) | Detection Limit |
|---|---|---|---|
| Sediment | 26/51 | 0.00001 - 0.00032 | 0.00001 µg/g-dry |
| Surface Water | 0/51 | Not Detected | 0.00001 µg/L |
Terrestrial Soil Mobility and Sequestration Studies
The mobility of 1,3,7,9-TCDD in terrestrial environments appears to be limited, with soil acting as a primary sink. Research has confirmed its presence in soil samples. env.go.jp The most compelling evidence for its sequestration comes from studies of Canadian peat bogs, where 1,3,7,9-TCDD was discovered along with its 1,3,6,8-isomer and 2,4,6,8-tetrachlorodibenzofuran. industrialmaintenanceproducts.netethernet.edu.et
The distinct chlorine substitution pattern of the dioxins found in the peat suggests they were formed naturally within the bog environment, possibly through biological or chemical processes involving naturally occurring precursors. industrialmaintenanceproducts.net This indicates long-term sequestration in the organic matrix of the soil. industrialmaintenanceproducts.netethernet.edu.et This in-situ formation and subsequent sequestration mean that soil and peat deposits can act as reservoirs for this compound, independent of direct atmospheric deposition. industrialmaintenanceproducts.net
Bioaccumulation and Biotransformation in Ecological Systems
As a member of the dioxin family, 1,3,7,9-TCDD is a lipophilic compound, a property that drives its tendency to bioaccumulate in the fatty tissues of organisms. wikipedia.org The persistence and bioaccumulation potential of any dioxin congener are highly dependent on its structure. wikipedia.org Congeners that lack chlorine atoms in the lateral 2, 3, 7, and 8 positions, such as 1,3,7,9-TCDD, are generally more susceptible to metabolic breakdown by cytochrome P450 enzymes. wikipedia.org This suggests that 1,3,7,9-TCDD may have a shorter biological half-life and be less persistent in organisms compared to the highly toxic 2,3,7,8-TCDD. wikipedia.org Despite this, it is still considered a potential persistent organic pollutant (POP) and has been identified as a contaminant in Arctic biota. amazonaws.com
The presence of 1,3,7,9-TCDD in Arctic ecosystems is a strong indicator of its ability to undergo long-range transport and enter food webs. amazonaws.com Dioxins are known to ascend the food chain, a process known as biomagnification, leading to higher concentrations in organisms at successively higher trophic levels. lsu.eduwikipedia.org The dietary route is the primary pathway for human and wildlife exposure to these compounds. lsu.edu The identification of 1,3,7,9-TCDD in higher trophic organisms in the Canadian Arctic confirms its entry into and transfer through marine and terrestrial food webs. amazonaws.com
Direct evidence shows that 1,3,7,9-TCDD accumulates in aquatic organisms. A survey conducted by the Ministry of the Environment in Japan detected brominated dioxins, a related class of compounds, in aquatic life (fish and shellfish). env.go.jp An earlier, more specific survey from 1985 did not detect 1,3,7,9-TCDD in the 51 fish samples analyzed, despite its presence in the sediment of the same locations. env.go.jp However, a follow-up survey in 1986 did not find the compound in fish either. env.go.jp The detection in aquatic life in at least one survey confirms that this congener can be taken up from the environment by these organisms. env.go.jp
| Environmental Medium | Detection Status | Source |
|---|---|---|
| Ambient Air / Dust | Detected (as related brominated dioxins) | env.go.jp |
| Public Water / Groundwater | Not Detected | env.go.jpenv.go.jp |
| Soil | Detected | industrialmaintenanceproducts.netenv.go.jp |
| Sediment | Detected | env.go.jpenv.go.jp |
| Aquatic Life (Fish/Shellfish) | Detected / Not Detected (Conflicting reports) | env.go.jpenv.go.jp |
| Terrestrial Wildlife (Birds/Mammals) | Detected (in Arctic biota) | amazonaws.com |
The bioaccumulation of 1,3,7,9-TCDD extends to birds and mammals, particularly in contaminated regions. It is included in a list of known Arctic contaminants that have been positively identified and quantified in the tissues of Arctic biota, often at higher trophic levels which include fish, birds, and mammals. amazonaws.com While one Japanese survey did not detect brominated dioxins in the terrestrial wildlife samples it collected, the comprehensive reviews of Arctic contaminants provide clear evidence that 1,3,7,9-TCDD does accumulate in mammals and birds in that region. amazonaws.comenv.go.jp
Environmental Persistence and Degradation Research
Research into the environmental persistence and degradation of dioxins has established them as highly stable compounds. wikipedia.org Their low water solubility and high affinity for lipids and organic matter cause them to bind to soil and sediment particles, reducing their mobility and availability for degradation. wikipedia.orgscirp.org The half-life of dioxins in soil can range from several years to decades, with even longer persistence observed when buried away from sunlight and microbial activity. mdpi.comscirp.orgoup.com
Photolytic Degradation Processes
Microbial and Biological Degradation Studies
The biodegradation of dioxins by microorganisms is a key area of research for the remediation of contaminated sites. jst.go.jpnih.gov Various bacteria and fungi have been identified that can degrade certain PCDDs under specific conditions. jst.go.jposti.gov These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. jst.go.jp For instance, some microbial consortia have demonstrated the ability to degrade the highly toxic 2,3,7,8-TCDD. osti.govfrontiersin.orgnih.govnih.gov The chlorine substitution pattern on the dioxin molecule is a critical factor in its susceptibility to microbial attack. wikipedia.org Despite the extensive research on the biodegradation of 2,3,7,8-TCDD, specific studies and data focusing on the microbial degradation of 1,3,7,9-TCDD are not present in the reviewed literature.
Long-Term Environmental Stability Assessments
The long-term environmental stability of dioxins is a significant concern due to their persistence and potential for bioaccumulation. wikipedia.orgnih.gov Assessments of contaminated sites have shown that dioxins can persist in soil and sediment for many years. scirp.orgoup.com The half-life of 2,3,7,8-TCDD in soil, for example, has been estimated to be between 9 and 15 years on the surface, but can extend to 25 to 100 years in subsurface soil. oup.com These assessments are crucial for understanding the long-term risks associated with dioxin contamination. However, specific long-term stability studies and half-life data for 1,3,7,9-TCDD in various environmental compartments (soil, sediment, water) are not documented in the available scientific literature.
Molecular and Cellular Mechanisms of Action of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Aryl Hydrocarbon Receptor (AhR) Ligand Binding Research
1,3,7,9-Tetrachlorodibenzo-p-dioxin (1,3,7,9-TCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family of compounds. The toxicity of these compounds is largely mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. osti.govspandidos-publications.com The binding affinity of different dioxin-like compounds to the AhR varies significantly, which accounts for their differing potencies. wikipedia.org The presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) is a key determinant for high-affinity binding to the AhR. wikipedia.org While 2,3,7,8-TCDD is the most potent AhR agonist, other congeners, including by extension 1,3,7,9-TCDD, also interact with this receptor. osti.govwikipedia.org
Upon ligand binding, the AhR undergoes a conformational change, which allows it to translocate from the cytoplasm into the nucleus. spandidos-publications.compnas.org Research has shown that ligand binding not only activates the AhR but also confers stability to the receptor, protecting it from thermal inactivation. osti.gov This persistent binding of certain ligands to the AhR is thought to contribute to their sustained toxic effects. osti.gov The interaction between 1,3,7,9-TCDD and the AhR is a critical initiating event that triggers a cascade of downstream molecular events.
Table 1: Key Characteristics of AhR Ligand Binding
| Feature | Description |
| Receptor | Aryl Hydrocarbon Receptor (AhR) |
| Ligand Class | Polychlorinated dibenzo-p-dioxins (PCDDs) |
| Key Structural Determinant for Binding | Chlorine atoms at lateral positions (2,3,7,8) wikipedia.org |
| Consequence of Binding | Conformational change, nuclear translocation spandidos-publications.compnas.org |
| Effect on Receptor Stability | Increased stability and resistance to thermal inactivation osti.gov |
AhR Signal Transduction Pathway Elucidation
The activation of the aryl hydrocarbon receptor (AhR) by ligands such as this compound initiates a well-defined signal transduction pathway. Following ligand binding in the cytosol, the AhR-ligand complex translocates to the nucleus. pnas.orgnih.gov Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govmdpi.com
This AhR/ARNT heterodimer then functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. spandidos-publications.commdpi.com This binding event modulates the transcription of these genes, leading to either an increase or decrease in their expression. wikipedia.org One of the classic target genes induced through this pathway is Cytochrome P450 1A1 (CYP1A1). nih.gov The activation of the AhR signaling pathway is a central mechanism through which 1,3,7,9-TCDD exerts its biological effects.
Gene Expression Modulation and Transcriptomic Alterations
The binding of this compound to the Aryl Hydrocarbon Receptor (AhR) and the subsequent activation of the AhR signal transduction pathway lead to widespread changes in gene expression. These transcriptomic alterations are the molecular basis for the diverse cellular and physiological responses observed upon exposure to this compound. pnas.orgnih.gov Studies have demonstrated that TCDD exposure can affect the expression of a large number of genes, with the specific genes and the direction of change being dependent on the cell type and species. nih.govnih.gov
Induction of Xenobiotic-Metabolizing Enzymes
A primary and well-characterized response to the activation of the AhR pathway by compounds like 1,3,7,9-TCDD is the induction of a battery of xenobiotic-metabolizing enzymes. wikipedia.orgpnas.org These enzymes are broadly categorized into Phase I, Phase II, and Phase III proteins. nih.govkoreascience.kr
Phase I Enzymes: The most prominent examples are members of the Cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. pnas.org The induction of these enzymes is a hallmark of AhR activation. nih.gov
Phase II Enzymes: These enzymes are involved in the conjugation of metabolites to facilitate their excretion. Examples include UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs). wikipedia.org
Phase III Transporters: These proteins are involved in the efflux of xenobiotics and their metabolites from the cell. nih.govkoreascience.kr
The coordinated induction of these enzymes represents a cellular defense mechanism aimed at metabolizing and eliminating the foreign compound.
Regulation of Cellular Homeostasis Genes
Beyond its role in xenobiotic metabolism, the AhR is now understood to be a key regulator of cellular homeostasis, and its activation by ligands like 1,3,7,9-TCDD can disrupt these normal functions. pnas.orgnih.gov The resulting transcriptomic alterations can affect a wide array of cellular processes.
Research has shown that TCDD exposure can modulate the expression of genes involved in:
Cell Cycle Control and Proliferation: TCDD can alter the expression of genes that regulate the cell cycle, such as those in the G1 phase. oup.com
Immune Response: The AhR plays a role in regulating immune function, and its activation can lead to changes in the expression of cytokines and other immune-related genes. nih.gov
Metabolism: TCDD has been shown to affect the expression of genes involved in glucose, lipid, and amino acid metabolism. nih.govnih.gov
Signal Transduction: Genes involved in various signaling pathways can be affected, leading to changes in cell morphology, motility, and communication. oup.com
Table 2: Examples of Genes Modulated by TCDD Exposure
| Gene Category | Examples of Modulated Genes | Cellular Process |
| Xenobiotic Metabolism | CYP1A1, CYP1B1, UGTs, GSTs wikipedia.orgpnas.org | Detoxification and elimination of foreign compounds |
| Cell Cycle | CDKN1A, CDK6, CDC25A oup.com | Regulation of cell division and growth |
| Immune Response | IL-17, IL-22 nih.gov | Modulation of inflammatory and immune responses |
| Metabolism | Genes in kynurenine (B1673888) pathway, BCAA metabolism nih.gov | Regulation of nutrient and energy balance |
Cellular and Tissue-Level Responses to this compound Exposure
The molecular events initiated by 1,3,7,9-TCDD culminate in observable effects at the cellular and tissue levels. These responses are a direct consequence of the altered gene expression profiles and can lead to perturbations in normal physiological processes.
Developmental Pathway Perturbations in Experimental Models
Exposure to TCDD during critical windows of development can lead to significant and lasting effects on various developmental pathways. mdpi.com Experimental models, such as zebrafish, have been instrumental in elucidating these effects. nih.govmdpi.com
Studies have shown that developmental exposure to TCDD can:
Disrupt Reproductive Development: TCDD is a known reproductive toxicant that can impair ovarian function and follicular development. nih.gov This can manifest as increased ovarian atresia (degeneration of ovarian follicles). mdpi.com
Interfere with Endocrine Signaling: As an endocrine-disrupting chemical, TCDD can interfere with hormonal signaling pathways that are crucial for normal development. nih.gov
Induce Transgenerational Effects: Some of the developmental effects of TCDD exposure have been observed to persist across multiple generations, suggesting epigenetic mechanisms of inheritance. mdpi.commdpi.com
These developmental perturbations highlight the profound impact that 1,3,7,9-TCDD can have on biological systems, particularly when exposure occurs during sensitive life stages.
Acknowledgment of Request Limitation
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific data available for the chemical compound This compound concerning the detailed topics requested in the outline. The vast majority of toxicological research on tetrachlorodibenzo-p-dioxins is focused almost exclusively on the 2,3,7,8-TCDD isomer, due to its high toxicity and role as the prototype for dioxin-like compounds.
The mechanism of action for dioxin-like compounds is mediated through the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The specific arrangement of chlorine atoms on the dibenzo-p-dioxin (B167043) structure is the primary determinant of a congener's ability to bind to this receptor and, consequently, its toxic potential. wikipedia.orgca.gov Scientific consensus and regulatory frameworks, such as the Toxic Equivalency Factor (TEF) system established by the World Health Organization, identify the congeners with chlorine atoms in the 2, 3, 7, and 8 positions as the most toxicologically significant. wikipedia.orgmdpi.com
The 1,3,7,9-TCDD isomer lacks this specific lateral chlorine substitution pattern, resulting in a much lower binding affinity for the AhR and, therefore, a significantly lower toxic potential. Consequently, it has not been a subject of detailed independent research for its immunological or reproductive effects, nor have there been specific comparative toxicology studies across species for this particular isomer.
Due to the strict requirement to focus solely on this compound and the absence of specific, detailed research findings for this compound on the requested topics, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without violating the core instructions by extrapolating from data on the 2,3,7,8-TCDD isomer.
Therefore, the article cannot be generated as requested.
Advanced Analytical Methodologies for 1,3,7,9 Tetrachlorodibenzo P Dioxin Quantification and Characterization
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 1,3,7,9-TCDD is the effective extraction of the analyte from the sample matrix and the removal of interfering substances. nih.govsigmaaldrich.com The chosen method depends heavily on the nature of the sample, which can range from aqueous solutions to complex biological tissues and environmental solids. well-labs.com
The extraction protocol for 1,3,7,9-TCDD must be tailored to the specific matrix to ensure optimal recovery of the analyte.
Aqueous Samples: For water samples with low solids content, extraction is typically performed using methylene (B1212753) chloride in a separatory funnel or through solid-phase extraction (SPE). well-labs.com SPE methods, particularly those using divinylbenzene (B73037) (DVB) disks, are efficient as they can retain the dioxin compounds while allowing the water to pass through. biotage.com This technique also allows for the simultaneous extraction of dioxins from any suspended particulate matter. biotage.com
Solid and Semi-Solid Samples: Soil, sediment, and sludge samples are often extracted using a Soxhlet extractor with a suitable solvent mixture, such as toluene (B28343) or hexane (B92381)/acetone. env.go.jp
Biological Tissues: The high lipid content in biological tissues necessitates specific extraction procedures. Common methods include Soxhlet or Dean-Stark extraction with solvents like hexane or methylene chloride/hexane. well-labs.com Alternatively, acid digestion using hydrochloric acid can be employed to break down the tissue matrix before solvent extraction. well-labs.com
Air Samples: For air sampling, a high-volume sampler is typically used to draw air through a filter and a sorbent material like polyurethane foam (PUF) or XAD-2 resin to trap the dioxins. env.go.jp The filter and sorbent are then extracted, often using a Soxhlet apparatus. env.go.jp
A common practice across all matrix types is the addition of a stable isotopically labeled analog of TCDD, such as ¹³C₁₂-2,3,7,8-TCDD, before extraction. well-labs.com This internal standard allows for the determination of extraction efficiency and corrects for losses during sample preparation and analysis. well-labs.com
Table 1: Matrix-Specific Extraction Techniques for 1,3,7,9-TCDD
| Sample Matrix | Extraction Technique | Key Considerations |
| Aqueous | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE can handle larger volumes and suspended solids more effectively. biotage.com |
| Soil/Sediment | Soxhlet Extraction | Requires a drying agent like sodium sulfate. |
| Biological Tissue | Soxhlet Extraction, Acid Digestion | High lipid content requires robust extraction methods. well-labs.com |
| Air | High-Volume Sampling with Sorbent Extraction | Sorbent choice (e.g., PUF, XAD-2) is critical for trapping efficiency. env.go.jp |
Following extraction, the sample extract contains not only the target analyte but also a multitude of other co-extracted compounds that can interfere with the analysis. well-labs.com Therefore, a rigorous clean-up procedure is essential to isolate the TCDDs from these interferences. env.go.jp Multi-step column chromatography is a widely used and effective clean-up strategy. env.go.jptaylorfrancis.com
The process often involves a series of columns packed with different adsorbent materials, each targeting specific types of interferences:
Silica (B1680970) Gel: Often treated with sulfuric acid or potassium hydroxide, silica gel columns are used to remove lipids and other polar interferences. sigmaaldrich.com Silver nitrate-impregnated silica can be used to remove sulfur-containing compounds. sigmaaldrich.com
Alumina: Alumina chromatography is effective in separating PCDDs from polychlorinated biphenyls (PCBs). well-labs.com
Florisil: This magnesium silicate (B1173343) adsorbent is used to further fractionate the extract and remove chlorinated pesticides. sigmaaldrich.comwell-labs.com
Activated Carbon: Carbon-based columns are particularly useful for separating planar molecules like TCDDs from non-planar compounds.
The selection and sequence of these clean-up steps are critical and may need to be adapted based on the complexity of the sample matrix. well-labs.com The goal is to obtain a final extract that is sufficiently clean for instrumental analysis. env.go.jp
Chromatographic Separation Techniques
Gas chromatography (GC) is the cornerstone for separating 1,3,7,9-TCDD from its isomers and other closely related compounds before detection. taylorfrancis.com The high resolution offered by modern capillary columns is essential for achieving the required specificity. waters.com
High-Resolution Gas Chromatography (HRGC) is the standard technique for the separation of TCDD isomers. env.go.jpwaters.com HRGC utilizes long capillary columns (typically 50-60 meters) with a narrow internal diameter, which provides the high theoretical plate count necessary for resolving complex mixtures. waters.com The use of HRGC is mandated by many regulatory methods for dioxin analysis due to its superior separation capabilities. nih.gov
The separated compounds are then introduced into a mass spectrometer for detection and quantification. env.go.jp The combination of HRGC with high-resolution mass spectrometry (HRMS) provides the selectivity and sensitivity required for the ultra-trace analysis of these compounds. waters.com
The choice of the capillary column's stationary phase is critical for achieving isomer-specific separation of TCDDs. Different stationary phases exhibit varying selectivities towards the different isomers.
Non-polar columns: Columns with a stationary phase of 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5MS) are commonly used and provide good general separation of PCDDs. researchgate.net
Polar columns: For enhanced separation of specific isomers, more polar columns, such as those with a cyanopropyl stationary phase (e.g., SP-2331), can be employed. epa.gov The primary column recommended in many standard methods for resolving 2,3,7,8-TCDD from other isomers is often a polar column. epa.gov
Research has shown that different columns can produce different elution orders for TCDD isomers. researchgate.net Therefore, the selection of the column and the optimization of the GC temperature program are crucial for ensuring that 1,3,7,9-TCDD is chromatographically resolved from other interfering isomers. In some cases, two-dimensional gas chromatography (GCxGC) can be used to provide even greater separation power for extremely complex samples. spectroscopyonline.com
Table 2: Common HRGC Capillary Columns for TCDD Isomer Separation
| Column Type | Stationary Phase | Application Notes |
| DB-5ms | 5% Phenyl-95% methylpolysiloxane | Good general-purpose column for PCDD analysis. waters.com |
| SP-2330/SP-2331 | Cyanopropyl | Recommended for resolving 2,3,7,8-TCDD from other isomers. epa.gov |
| Rtx-Dioxin2 | Proprietary | Optimized for the separation of dioxin and furan (B31954) isomers. researchgate.net |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is the definitive technique for the detection and identification of 1,3,7,9-TCDD due to its high sensitivity and selectivity. acs.org When coupled with HRGC, it provides a powerful analytical tool for the unambiguous identification and quantification of this compound at ultra-trace levels. env.go.jpwaters.com
High-resolution mass spectrometry (HRMS) is the preferred method for dioxin analysis. well-labs.com HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of TCDDs from other compounds that may have the same nominal mass but a different elemental composition. nih.gov
The identification of 1,3,7,9-TCDD is typically based on several criteria:
Retention Time: The retention time of the analyte must match that of a known standard analyzed under the same chromatographic conditions.
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor for the specific m/z values corresponding to the molecular ions of TCDD (e.g., m/z 320, 322) and its labeled internal standard. env.go.jp
Isotope Ratio: The ratio of the intensities of the characteristic chlorine isotope peaks in the mass spectrum must fall within a specified range of the theoretical values.
For enhanced specificity, tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov In this technique, a specific ion is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in a second mass analyzer. This provides an additional layer of confirmation for the identity of the compound.
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Gas Chromatography (GC), stands as the gold standard for the trace analysis of dioxins, including 1,3,7,9-TCDD. nih.govnih.gov This technique is essential for differentiating the target analyte from a multitude of potentially interfering compounds present in complex environmental and biological matrices. nih.govms.gov
The hallmark of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of an ion, a critical feature for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, the exact mass of 1,3,7,9-TCDD is 319.8965 Da, and HRMS can resolve this from other co-eluting compounds that might have the same integer mass. nih.govepa.gov
Stable-isotope dilution, in conjunction with GC/HRMS, is a widely adopted method for the quantification of dioxins. nih.gov This approach involves spiking the sample with a known amount of a labeled internal standard, such as ¹³C₁₂-2,3,7,8-TCDD, before sample preparation. nih.govisotope.com The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for losses during extraction and cleanup steps. nih.gov Regulatory methods, such as the U.S. Environmental Protection Agency (EPA) Method 1613, mandate the use of HRGC/HRMS for the determination of tetra- through octa-chlorinated dioxins and furans in various matrices. well-labs.com The method specifies a minimum resolving power of 10,000 (10% valley definition) to ensure the necessary specificity. gcms.cz
The development of HRMS methods has been driven by the need to detect and quantify dioxins at increasingly lower levels, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.govnih.gov Early applications of HRMS in the 1970s demonstrated its capability to determine 2,3,7,8-TCDD at the ppt (B1677978) level. nih.gov Modern instrumentation, such as the Agilent 7250 GC/Q-TOF, meets or exceeds the stringent requirements of regulatory methods like EPA 1613B, including mass accuracy within 5 ppm and signal-to-noise ratios greater than 10 for the lowest calibration standard. gcms.cz
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem Mass Spectrometry (MS/MS) offers an alternative and sometimes complementary approach to HRMS for the analysis of 1,3,7,9-TCDD. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the detection of the resulting product ions. This process enhances the selectivity of the analysis by providing an additional dimension of separation.
Quadrupole ion storage tandem-in-time mass spectrometry (QISTMS) has been evaluated for the determination of 2,3,7,8-chlorine-substituted dibenzo-p-dioxins and dibenzofurans in high-fat foods. nih.gov This method demonstrated accurate and reproducible results at the 0.5 pg/g level for most congeners. nih.gov While QISTMS can produce results comparable to HRMS, achieving the same low limits of detection as HRMS may require further advancements. nih.gov
Triple quadrupole mass spectrometers are also utilized in MS/MS applications. The effect of collision gas pressure and collision energy on the reactions between oxygen and the negative molecular ion of tetrachlorodibenzo-p-dioxins has been studied to optimize the fragmentation process for enhanced detection. acs.org
Emerging Analytical Technologies and Method Development
Solid-Phase Microextraction (SPME) Applications
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple sample preparation technique that has gained traction for the analysis of various environmental pollutants, including dioxins. tandfonline.comsigmaaldrich.com SPME combines sampling, isolation, and enrichment into a single step, making it an attractive alternative to traditional liquid-liquid or solid-phase extraction methods. sigmaaldrich.commdpi.com
The technique utilizes a fused silica fiber coated with a stationary polymer phase to adsorb analytes from a sample. tandfonline.comsigmaaldrich.com For dioxin analysis, the choice of fiber coating is critical. Studies have shown that a 100-µm polydimethylsiloxane (B3030410) (PDMS) fiber is effective for the extraction of monochlorinated dibenzo-p-dioxin (B167043) from the gaseous phase. tandfonline.com The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph for analysis. tandfonline.com
SPME has been successfully applied to determine the partition coefficients of chlorinated dioxins and other persistent organic pollutants into humic substances. nih.gov This method allows for the direct analysis of the unbound species in an aqueous solution, providing valuable data on the environmental fate and transport of these compounds. nih.gov Automated SPE disk systems have also been developed to handle particulate-laden water samples, overcoming issues like clogging and emulsion formation that are common with traditional extraction techniques. biotage.com
Immunoassay-Based Detection Systems
Immunoassay-based detection systems represent a screening approach for the analysis of dioxins. These methods are based on the specific binding of antibodies to the target analytes. While not as specific or quantitative as mass spectrometric methods, immunoassays can be useful for rapid screening of a large number of samples to identify those that may require further analysis by more definitive techniques like GC/HRMS. Reviews of analytical methods for dioxins often implicitly include these as part of a broader toolkit for environmental monitoring. acs.org
Quality Assurance and Quality Control in 1,3,7,9-Tetrachlorodibenzo-p-dioxin Analysis
Stringent quality assurance (QA) and quality control (QC) procedures are indispensable for generating reliable and defensible data in the analysis of 1,3,7,9-TCDD. nih.govgcms.cz These measures are integrated into every step of the analytical process, from sample collection to data reporting.
Key QA/QC elements include:
Method Blanks: Analysis of a clean matrix to ensure that no contamination is introduced from the laboratory environment, reagents, or glassware. epa.gov
Spiked Samples: Fortifying samples with a known amount of the analyte to assess the accuracy of the method (recovery). epa.gov
Calibration Standards: A series of standards of known concentrations are analyzed to establish the instrument's response and create a calibration curve for quantification. epa.gov
Internal Standards: The use of labeled internal standards, as discussed in the HRMS section, is a cornerstone of QA/QC for dioxin analysis, correcting for variations in sample preparation and instrument response. nih.gov
Reference Materials and Inter-laboratory Comparison Studies
The use of Certified Reference Materials (CRMs) and participation in inter-laboratory comparison studies are critical for ensuring the accuracy and comparability of data among different laboratories. nih.govgcms.cz
CRMs are materials with well-characterized and certified concentrations of specific analytes. sigmaaldrich.com They are used to validate analytical methods and to check the ongoing performance of a laboratory. The National Institute of Standards and Technology (NIST) provides SRMs for dioxins, such as SRM 1614, which is a solution of 2,3,7,8-TCDD in isooctane. nih.gov Other CRMs are available in various matrices like soil and fish tissue. nih.govsigmaaldrich.com
Table 1: Key Analytical Methodologies for this compound
| Methodology | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, allowing for elemental composition determination. nih.gov | High specificity and sensitivity, considered the "gold standard". nih.govnih.gov | Confirmatory analysis and quantification at trace levels in environmental and biological samples. nih.govms.gov |
| Tandem Mass Spectrometry (MS/MS) | Selects a precursor ion, fragments it, and detects the product ions. nih.gov | Enhanced selectivity. | Analysis of complex matrices like high-fat foods. nih.gov |
| Solid-Phase Microextraction (SPME) | Adsorbs analytes onto a coated fiber for extraction and concentration. tandfonline.comsigmaaldrich.com | Solvent-free, rapid, and simple sample preparation. tandfonline.comsigmaaldrich.com | Screening and determination of partition coefficients in various matrices. sigmaaldrich.comnih.gov |
| Immunoassay-Based Detection | Utilizes specific antibody-antigen binding. | Rapid screening of a large number of samples. | Preliminary screening to identify potentially contaminated samples. acs.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin |
| 1,3,6,8-Tetrachlorodibenzo-p-dioxin |
| This compound |
| 2,3,7,8-Tetrachlorodibenzofuran |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |
| Acetone |
| Benzene (B151609) |
| Hexachlorobenzene |
| Hexane |
| Methylene chloride |
| Octachlorodibenzofuran |
| ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin |
| ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin |
Detection Limits and Quantification Protocols
The accurate and reliable quantification of this compound (1,3,7,9-TCDD) is paramount for assessing its environmental prevalence and potential exposure risks. Due to the extremely low concentrations at which this compound is often found, highly sensitive analytical methods and rigorous quantification protocols are essential. The established benchmark for the analysis of dioxins, including 1,3,7,9-TCDD, is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). well-labs.comnih.gov
Detection Limits
In the analysis of 1,3,7,9-TCDD, several types of detection limits are considered to characterize the performance of the analytical method:
Method Detection Limit (MDL): This is the minimum concentration of a substance that can be identified, measured, and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The MDL is determined from the analysis of a sample in a specific matrix and is therefore influenced by matrix interferences. well-labs.comepa.gov For instance, the MDL for 2,3,7,8-TCDD, a related and well-studied dioxin, has been determined to be 4.4 parts-per-quadrillion (ppq) in water using U.S. EPA Method 1613. well-labs.comepa.gov While specific MDLs for 1,3,7,9-TCDD can vary by laboratory and sample matrix, they are generally expected to be in a similar low ppq to parts-per-trillion (ppt) range. clu-in.org
Minimum Level (ML): The ML is the level at which the entire analytical system must produce a recognizable signal and an acceptable calibration point. nemi.gov It is often considered equivalent to the concentration of the lowest calibration standard. nemi.gov
Instrument Detection Limit (IDL): This refers to the smallest amount of an analyte that can be detected by the instrument itself, separate from any sample matrix effects. Modern HRGC/HRMS instruments can achieve IDLs in the low femtogram (fg) range for TCDD isomers.
The detection limits are significantly influenced by the complexity of the sample matrix. well-labs.com For example, the presence of lipids in biological tissues or other organic compounds in soil and sediment can interfere with the analysis and may elevate the detection limits. nemi.gov
Table 1: Typical Method Detection Limits for TCDD Congeners in Various Matrices using EPA Method 1613
| Matrix | Typical Method Detection Limit (MDL) | Reference |
| Water | 4.4 pg/L (ppq) | well-labs.comepa.gov |
| Soil/Sediment | 1 - 10 ng/kg (ppt) | nemi.gov |
| Tissue | Dependent on lipid content, comparable to soil/sediment | well-labs.comnemi.gov |
Quantification Protocols
The gold standard for the quantification of 1,3,7,9-TCDD is the isotope dilution method, as outlined in U.S. EPA Method 1613. well-labs.comisotope.com This method is applicable to a wide range of matrices, including water, soil, sediment, sludge, and tissue. well-labs.comepa.gov The use of isotope dilution is crucial for achieving accurate and precise measurements by correcting for the loss of the target analyte during sample preparation and analysis. epa.gov
The general procedure for quantification involves the following key steps:
Internal Standard Spiking: Before extraction, the sample is spiked with a known amount of an isotopically labeled analog of the target compound. For TCDD analysis, a common internal standard is ¹³C₁₂-2,3,7,8-TCDD. epa.gov
Extraction and Cleanup: The sample is then subjected to a rigorous extraction process, often using solvents like methylene chloride. epa.govnemi.gov This is followed by a multi-step cleanup procedure to remove interfering compounds. epa.gov Common cleanup techniques include chromatography on various adsorbents like alumina. nih.gov
Instrumental Analysis: The concentrated extract is analyzed by HRGC/HRMS. The high-resolution gas chromatograph separates the different TCDD isomers, and the high-resolution mass spectrometer detects and measures the specific ions corresponding to the native 1,3,7,9-TCDD and its labeled internal standard. well-labs.comnemi.gov
Quantification: The concentration of 1,3,7,9-TCDD in the original sample is calculated based on the relative response factor and the ratio of the native analyte signal to the labeled internal standard signal. epa.gov
Quality assurance and quality control (QA/QC) are integral to these protocols. This includes the analysis of laboratory reagent blanks, fortified blanks, and spiked samples to monitor for contamination and to assess method performance, precision, and accuracy. nemi.gov The acceptance criteria for these QA/QC measures are well-defined in regulatory methods like EPA Method 1613. well-labs.com While HRGC/HRMS is the definitive method, other techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) are also being explored as confirmatory methods for dioxin analysis. jenck.com
Remediation and Abatement Strategies for 1,3,7,9 Tetrachlorodibenzo P Dioxin Contamination
Biological Remediation Approaches
Biological treatment methods are considered effective and environmentally friendly options for addressing pollutants in various environments. mdpi.com These approaches utilize the metabolic processes of living organisms, such as microbes and plants, to break down or sequester contaminants.
Microbial Degradation and Bioremediation Enhancement
Microbial degradation of dioxins is a key focus of bioremediation. The primary mechanisms involve the metabolic activities of various microorganisms that can use these compounds as a source of carbon and energy or degrade them cometabolically. mdpi.com Both anaerobic and aerobic conditions have been shown to facilitate the microbial breakdown of dioxins. mdpi.com
Under anaerobic conditions, the principal degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the dioxin molecule. This process is significant because it can reduce the toxicity of highly chlorinated congeners. For instance, microbial communities from contaminated sediments have been shown to dechlorinate octachlorodibenzo-p-dioxin (B131699) (OCDD), leading to the formation of less chlorinated dioxins, including tetrachlorodibenzo-p-dioxins (TCDDs). dss.go.th Studies have identified bacteria from the genus Dehalococcoides as being capable of reductively dechlorinating specific PCDD congeners. jseb.jp
Under aerobic conditions, bacteria can initiate degradation through the action of dioxygenase enzymes. These enzymes attack the aromatic rings of the dioxin molecule, leading to ring cleavage and subsequent breakdown into simpler, less harmful compounds. nih.gov A variety of microorganisms, including bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia, are known to degrade lower chlorinated dioxins aerobically. Fungi, particularly white-rot fungi, also play a role in aerobic degradation through the action of extracellular lignin-degrading peroxidases.
Enhancing bioremediation can be achieved through two main strategies:
Biostimulation: This involves the addition of nutrients and electron acceptors to stimulate the activity of indigenous microbial populations already present in the contaminated soil or sediment. mdpi.com
Bioaugmentation: This strategy involves introducing specific dioxin-degrading microorganisms into the contaminated environment to supplement the native microbial community. mdpi.com For example, studies with soil from a herbicide- and dioxin-contaminated airbase in Vietnam showed that microbial communities enriched from the site could effectively degrade 2,3,7,8-TCDD. osti.govfrontiersin.orgnih.gov In one study, an aerobic consortium of bacteria and a fungus removed 85.6% of the initial 2,3,7,8-TCDD concentration after 9 days. osti.gov Another study isolated a fungus, Penicillium sp. QI-1, which achieved 87.9% degradation of 2,3,7,8-TCDD within six days under optimal laboratory conditions. nih.gov
Phytoremediation Potential and Mechanisms
Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. mdpi.comnih.gov For persistent organic pollutants like dioxins, the primary mechanism is rhizoremediation, which relies on the synergistic relationship between plant roots and rhizosphere microorganisms. acs.org
Plants release exudates from their roots, which can stimulate the growth and metabolic activity of soil microorganisms that are capable of degrading dioxins. nih.gov This process enhances the breakdown of contaminants in the soil immediately surrounding the roots. While plants themselves may take up small amounts of dioxins, bioaccumulation in harvestable plant tissues is generally considered negligible for these compounds. acs.org
Research has demonstrated the potential of certain plant species in remediating dioxin-contaminated soil. In a greenhouse experiment using aged contaminated soil, the presence of the grass species Festuca arundinacea (tall fescue) significantly enhanced the reduction of various PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners compared to unplanted control soil. acs.org The study calculated half-lives for these compounds ranging from 2.5 to 5.8 years in the soil planted with F. arundinacea. acs.org Other plants, such as alfalfa (Medicago sativa), have also been studied for their potential due to their extensive root systems and high tolerance to environmental stressors. nih.gov Aided phytoremediation, which combines plants with microbial inoculants or soil amendments like biosurfactants, has shown promise in increasing the dissipation of dioxins from soil. nih.gov
Physicochemical Treatment Technologies
Physicochemical treatment technologies offer more rapid and often more complete destruction of dioxins compared to biological methods, though they can be more energy-intensive and costly. dss.go.th These methods use physical and chemical processes to alter the structure of the contaminant, rendering it less toxic.
Thermal Remediation Methods
Thermal remediation is a well-established and highly effective technology for destroying dioxins in contaminated soil and other materials. dss.go.th The primary methods include incineration and thermal desorption.
Incineration: This process involves the high-temperature combustion of contaminated materials. Temperatures exceeding 1200°C are considered the most effective for the complete destruction of dioxins. dss.go.th Laboratory studies have shown that heating dioxin-contaminated sludge cake to temperatures of 500°C or higher for 60 minutes can achieve removal efficiencies of over 99.99%. tandfonline.com
Photodegradation Applications
Photodegradation, or photolysis, involves the use of light energy, particularly ultraviolet (UV) light, to break down chemical compounds. Dioxins are susceptible to decomposition when exposed to UV radiation, including the UV component of natural sunlight. cdc.gov The process typically involves reductive dechlorination, where chlorine atoms are stripped from the dioxin molecule. nih.gov
The efficiency of photodegradation can be significantly enhanced through photocatalysis, where a semiconductor material like titanium dioxide (TiO₂) is used as a catalyst. When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals that can effectively oxidize and degrade organic pollutants.
Studies on the photodegradation of 2,3,7,8-TCDD have shown high levels of destruction.
In one study, the use of a silver-titanium-doped zeolite catalyst (AgTiY) with UV irradiation at 302 nm resulted in 91% degradation of 2,3,7,8-TCDD in 60 minutes and 98-99% degradation after five hours. mdpi.com
Another study examining the photocatalytic degradation of 2,3,7,8-TCDD on a TiO₂ film with UV light (365 nm) determined a reaction rate constant of 0.3256 h⁻¹. The primary degradation product observed in these studies is often a less chlorinated and therefore less toxic dioxin congener, such as 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com
Supercritical Hydrolysis and Dechlorination Techniques
Supercritical Water Oxidation (SCWO): This advanced oxidation process utilizes water above its critical point (374°C and 22.1 MPa) as a solvent. nih.gov In its supercritical state, water exhibits unique properties: organic compounds and oxygen become highly soluble, while salts precipitate out. osti.gov This creates a single-phase environment where organic wastes can be rapidly and completely oxidized to carbon dioxide, water, and mineral acids or salts. vu.nl SCWO has been shown to be effective for the destruction of highly recalcitrant hazardous wastes, including halogenated compounds. osti.govresearchgate.net Operating conditions are typically in the range of 500-650°C, and under these conditions, the formation of harmful by-products like dioxins is avoided. vu.nl
Dechlorination Techniques: Reductive dechlorination is a key mechanism for detoxifying chlorinated compounds like TCDD. Besides the microbial processes mentioned earlier, chemical methods can also be employed. Zero-valent metals, such as zero-valent iron (ZVI) or zero-valent zinc (Zn⁰), can act as electron donors to facilitate the removal of chlorine atoms from the dioxin structure. nih.gov This abiotic degradation pathway can transform highly chlorinated dioxins into less chlorinated and less toxic products. nih.gov
Adsorption and Sequestration Methodologies (Implicit in fate studies)
For dioxins in general, adsorption is largely governed by their hydrophobicity and the organic carbon content of the soil or sediment. Activated carbon is a widely studied adsorbent for the sequestration of various dioxin congeners due to its high surface area and porous structure. The principle of this method is the physical binding of the dioxin molecules to the surface of the activated carbon, which reduces their bioavailability and mobility in the environment. However, specific adsorption isotherms and sequestration rates for 1,3,7,9-TCDD have not been extensively determined.
Source Control and Emission Reduction Strategies
Strategies for controlling and reducing dioxin emissions are generally aimed at the entire class of compounds rather than specific, less toxic isomers like 1,3,7,9-TCDD. The focus is on preventing the formation of the highly toxic 2,3,7,8-substituted congeners.
The formation of dioxins, including various TCDD isomers, is a known byproduct of combustion processes, particularly in the presence of chlorine and a metal catalyst. Optimization of combustion conditions is a primary strategy for minimizing dioxin formation. Key parameters that are controlled include:
Temperature: Maintaining a sufficiently high temperature (typically above 850°C) in the combustion chamber helps to destroy dioxins and their precursors.
Residence Time: Ensuring that the flue gases remain at a high temperature for an adequate amount of time promotes the complete destruction of organic compounds.
Turbulence: Good mixing of the flue gases ensures that there are no cold spots where dioxins could reform.
Oxygen Content: Maintaining an optimal level of oxygen is crucial for complete combustion.
While these principles are applied to minimize all dioxin formation, specific data on the effect of these parameters on the formation of 1,3,7,9-TCDD is not available.
Industrial processes that have been identified as potential sources of dioxins include waste incineration, metal smelting, and certain chemical manufacturing processes. Modifications to these processes to reduce dioxin formation are a key aspect of environmental management. Such modifications can include:
Pre-treatment of raw materials: Reducing the chlorine content of the materials being processed can significantly lower the potential for dioxin formation.
Use of alternative technologies: For example, in the pulp and paper industry, a shift from chlorine gas bleaching to elemental chlorine-free (ECF) or totally chlorine-free (TCF) processes has dramatically reduced dioxin emissions.
Catalyst management: Identifying and controlling the presence of metal catalysts, such as copper, that can promote dioxin formation.
It is important to note that these modifications are designed to reduce the formation of all dioxin congeners, with a particular emphasis on the most toxic isomers. There are no known industrial process modifications specifically targeting the prevention of 1,3,7,9-TCDD formation, as it is not considered a primary congener of concern.
Focused Research on 1,3,7,9-Tetrachlorodibenzo-p-dioxin Reveals Significant Data Gaps
A comprehensive review of available scientific literature reveals a significant lack of specific toxicological and ecological data for the chemical compound this compound (1,3,7,9-TCDD). The vast majority of research on tetrachlorodibenzo-p-dioxins has concentrated on the most potent and toxic isomer, 2,3,7,8-TCDD. This focus is due to its high affinity for the aryl hydrocarbon (Ah) receptor, the primary mediator of dioxin toxicity, and its prevalence as a contaminant of concern.
While general toxicological principles of dioxins are understood, specific data points required to construct a detailed profile for the 1,3,7,9-TCDD isomer are largely absent from publicly available scientific databases and literature. This includes detailed findings on experimental animal studies, in vitro and in vivo research paradigms, comparative species susceptibility, systemic and immunological effects, as well as developmental and reproductive toxicology specific to this congener.
Dioxins are a group of 75 related compounds, or congeners, with varying toxicity. wikipedia.org The toxicity of these compounds is primarily determined by their ability to bind to and activate the Ah receptor. wikipedia.orgnih.gov The position of the chlorine atoms on the dibenzo-p-dioxin (B167043) structure is critical to this binding affinity. wikipedia.org The most toxic congeners, such as 2,3,7,8-TCDD, have chlorine atoms in the lateral positions (2, 3, 7, and 8). wikipedia.org Isomers lacking this specific substitution pattern, including 1,3,7,9-TCDD, are generally considered to be less toxicologically active, which has resulted in significantly less research interest.
The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxins. wikipedia.org These factors express the toxicity of individual congeners relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. mdpi.com However, a specific TEF for 1,3,7,9-TCDD is not established in the widely accepted international frameworks, further indicating the scarcity of toxicological data for this specific isomer.
Due to this critical lack of specific data for this compound, it is not possible to generate a detailed scientific article that adheres to the requested comprehensive outline.
We can, however, offer two alternative approaches:
Develop an article on the well-studied isomer, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). This would allow for a thorough and data-rich article that follows the requested outline, providing extensive information on its ecological and animal toxicology.
Create a broader article on Tetrachlorodibenzo-p-dioxins (TCDDs) as a chemical class. This article would discuss the general toxicological and ecological properties of TCDDs, including the mechanism of action via the Ah receptor and the principles of comparative toxicity among isomers. It would explicitly note the limited data available for specific congeners like 1,3,7,9-TCDD.
Please advise on how you would like to proceed.
Ecological and Animal Toxicology Research on 1,3,7,9 Tetrachlorodibenzo P Dioxin
Ecological Impact Assessments in Contaminated Environments
Ecosystem-Level Effects and Trophic Cascade Studies
Research specifically isolating the ecosystem-level effects of 1,3,7,9-tetrachlorodibenzo-p-dioxin is limited. The vast majority of ecological and toxicological research on tetrachlorodibenzo-p-dioxins focuses on the most toxic congener, 2,3,7,8-TCDD. waterquality.gov.auwikipedia.org However, the broader class of polychlorinated dibenzo-p-dioxins (PCDDs), to which 1,3,7,9-TCDD belongs, shares fundamental chemical properties that drive their behavior and impact on ecosystems. wikipedia.orgepa.gov These compounds are known for their environmental persistence, low water solubility, and high affinity for lipids, leading to their accumulation in soil, sediments, and the fatty tissues of organisms. wikipedia.orgepa.gov
The primary mechanism for the distribution of PCDDs throughout an ecosystem is bioaccumulation and biomagnification. epa.gov Bioaccumulation occurs when an organism absorbs a contaminant, like a dioxin, faster than it can excrete it, leading to a buildup in its tissues. epa.gov This effect is magnified up the food chain in a process called biomagnification, where organisms at successively higher trophic levels accumulate increasingly higher concentrations of the toxin from the food they consume. epa.govepa.gov
Ecosystem-Level Research Findings
Studies on aquatic ecosystems, primarily concerning 2,3,7,8-TCDD, reveal significant toxicity to a range of organisms, which can alter community structure and function. Dioxins enter aquatic environments and associate strongly with sediment. waterquality.gov.au From the sediment and water column, they enter the food web.
Aquatic organisms demonstrate high sensitivity to TCDD, which can cause delayed mortality and various sublethal effects. waterquality.gov.au Fish are particularly vulnerable, with impacts including decreased food consumption, weight loss, and histological lesions. waterquality.gov.au Early life stages are especially sensitive. For instance, mortality in the eggs of some freshwater trout has been observed at very low residue levels. waterquality.gov.au While plants and some invertebrates like water snails and certain worms appear less sensitive, the impact on fish populations can have cascading effects on the ecosystem. clu-in.org
The following table summarizes toxicological data for 2,3,7,8-TCDD on various aquatic species, illustrating the concentrations at which effects are observed.
Interactive Table: Aquatic Toxicity of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)
| Species | Trophic Level | Observed Effect | Concentration | Citation |
| Rainbow Trout (Oncorhynchus mykiss) | Secondary Consumer | Chronic effects | < 0.001 µg/L (water) | waterquality.gov.au |
| Rainbow Trout (Oncorhynchus mykiss) eggs | Embryo | Growth inhibition (LOEC) | < 0.1 ng/L (water) | waterquality.gov.au |
| Freshwater Trout (two species) eggs | Embryo | Early life stage mortality | 0.065 - 0.4 µg/kg (egg residue) | waterquality.gov.au |
| Lake Herring (Coregonus artedii) | Primary/Secondary Consumer | Decreased juvenile survival (NOEC) | 175 µg/kg (egg residue) | waterquality.gov.au |
| Lake Trout (Salvelinus namaycush) | Top Predator | Decreased juvenile survival (NOEC) | 40 µg/kg (egg residue) | waterquality.gov.au |
| General Freshwater Fish | Various | Acute effects | > 1.0 µg/L (water) | waterquality.gov.au |
LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration.
Trophic Cascade Implications
A trophic cascade refers to the propagation of indirect effects across successive trophic levels, often initiated by a change in the population of a top predator. researchgate.netyoutube.com While no studies directly document a trophic cascade initiated by 1,3,7,9-TCDD, the process of biomagnification provides a clear mechanism through which such an event could theoretically be triggered.
As PCDDs move up the food web, their concentration increases significantly at each level. epa.gov Studies in Lake Ontario have shown that while biomagnification of 2,3,7,8-TCDD between zooplankton and the forage fish that eat them is limited, it becomes significant between these forage fish and their predators, like lake trout. epa.gov The biomagnification factor (BMF) can be greater than 1.0 between some zooplankton and their prey and can reach 3 between older lake trout and the younger smelt they consume. epa.gov This accumulation leads to the highest concentrations in apex predators, such as fish-eating birds and mammals. epa.gov
These high body burdens in top predators can lead to a variety of adverse health outcomes, including reproductive failure, developmental abnormalities, and weakened immune systems, ultimately causing population declines. epa.govcdc.gov A significant reduction in a keystone predator population due to dioxin toxicity could release the organisms they prey upon from predatory control. youtube.com This could, in turn, lead to an overconsumption of organisms at the next lower trophic level, causing a cascade of effects throughout the food web. researchgate.net
The table below illustrates the principle of biomagnification using 2,3,7,8-TCDD as an example.
Interactive Table: Conceptual Biomagnification of Dioxins in a Food Web
| Trophic Level | Organism Type | Relative Dioxin Concentration | Mechanism | Citation |
| Level 1: Producer | Algae/Plankton | Low | Absorption from water/sediment | wikipedia.org |
| Level 2: Primary Consumer | Zooplankton/Invertebrates | Higher | Consumption of producers | epa.gov |
| Level 3: Secondary Consumer | Forage Fish (e.g., Smelt) | Higher | Consumption of primary consumers | epa.gov |
| Level 4: Tertiary Consumer | Predatory Fish (e.g., Lake Trout) | High | Consumption of secondary consumers | epa.gov |
| Level 5: Apex Predator | Fish-Eating Birds/Mammals | Very High | Consumption of tertiary consumers | epa.gov |
Risk Assessment Methodologies and Regulatory Science for Dioxin Like Compounds
Development and Application of Toxic Equivalency Factors (TEFs)
To assess the cumulative risk from exposure to complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) methodology is employed. epa.govornl.gov This approach uses a scale to compare the toxicity of different dioxin-like congeners to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.orggreenfacts.org The TEF for a specific congener represents its toxicity relative to 2,3,7,8-TCDD. cdc.gov For a compound to be included in the TEF system, it must be structurally similar to PCDDs or PCDFs, bind to the Ah receptor, elicit Ah receptor-mediated responses, and be persistent and bioaccumulative. wikipedia.org
World Health Organization (WHO) TEF Frameworks
The World Health Organization (WHO) has been instrumental in establishing internationally recognized TEF values. who.int Through expert consultations, the WHO has developed and periodically updated TEF values for the most significant dioxin-like compounds. The first comprehensive list was established in 1998, with subsequent re-evaluations in 2005 and, most recently, in 2022. eurofins.denih.govmdpi.com
The 2022 re-evaluation by the WHO introduced a more quantitative approach, utilizing a Bayesian dose-response modeling and meta-analysis of an expanded database of relative potency (REP) studies to derive "Best-Estimate" TEFs. nih.govnih.gov This marked a shift from previous methods that relied more heavily on expert judgment. nih.gov These TEF values are crucial for regulatory bodies worldwide to set standards and assess risks to human health. who.intepa.gov
For the specific compound 1,3,7,9-tetrachlorodibenzo-p-dioxin , it is important to note that it is not among the 17 PCDD/PCDF congeners that have been assigned a TEF value by the WHO. The congeners assigned TEF values are those with chlorine atoms in the 2, 3, 7, and 8 positions, which are associated with the highest toxicity. wikipedia.org Since 1,3,7,9-TCDD lacks this specific substitution pattern, it is considered less toxic and is not typically included in the TEQ calculations for risk assessment.
Below is a table of the WHO-2005 TEF values for the 17 dioxin and furan (B31954) congeners that are included in risk assessments.
| Compound | WHO-2005 TEF |
| Polychlorinated Dibenzodioxins (PCDDs) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |
| Polychlorinated Dibenzofurans (PCDFs) | |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| Octachlorodibenzofuran (OCDF) | 0.0003 |
| Data sourced from WHO-2005 recommendations. |
Derivation of Toxic Equivalent Quantity (TEQ) Values
The Toxic Equivalent Quantity (TEQ) is the metric used to express the total toxicity of a mixture of dioxin-like compounds as a single value. greenfacts.org It is calculated by multiplying the concentration of each individual congener in a sample by its respective TEF. epa.govhealth.state.mn.us The resulting values, known as toxic equivalent concentrations (TECs), are then summed to obtain the total TEQ for the mixture. cdc.gov
The TEQ value represents the equivalent concentration of 2,3,7,8-TCDD that would produce the same level of toxic effect. nih.gov This allows for a simplified risk assessment, as the complex mixture can be treated as a single chemical (2,3,7,8-TCDD) for the purpose of comparing to regulatory limits and health-based guidance values. health.state.mn.usnih.gov This methodology is widely applied in regulatory contexts, such as setting limits for dioxins in food, feed, and environmental media. eurofins.de
The calculation is as follows: TEQ = Σ (Concentration of congener * TEF of congener) cdc.govepa.gov
This approach provides a scientifically robust method for assessing the risk of complex environmental mixtures, although it is based on the assumption of dose additivity, meaning the combined effect of the congeners is the sum of their individual effects. wikipedia.org
Policy Implications and Research Needs for Regulatory Frameworks
The TEF/TEQ methodology has significant policy implications, as it forms the scientific basis for regulations on dioxin-like compounds globally. eurofins.de Regulatory agencies use TEQ values to establish cleanup levels for contaminated sites, set limits on industrial emissions, and determine acceptable levels in food and consumer products. epa.govepa.gov
However, the framework is continually evolving based on new scientific research. Key research needs and policy considerations include:
Refining TEF Values: As demonstrated by the WHO's 2022 re-evaluation, ongoing research into the relative potencies of different congeners is necessary to ensure TEFs are as accurate as possible. nih.gov The use of advanced statistical methods and a broader evidence base helps to reduce uncertainty in these values. nih.gov
Improving Exposure Assessment: Reducing uncertainty in environmental modeling requires better data on the environmental fate of these compounds and more accurate information on human exposure patterns. ca.gov
Continued research and international collaboration, such as the expert consultations convened by the WHO, are essential for maintaining and improving a scientifically sound and protective regulatory framework for dioxin-like compounds. who.int
Current Research Gaps and Future Directions in 1,3,7,9 Tetrachlorodibenzo P Dioxin Studies
Advanced Omics Technologies in Mechanistic Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for advancing our understanding of dioxin toxicity. These approaches can provide a comprehensive, system-wide view of the molecular changes that occur in cells and tissues following exposure. mdpi.com Applying these technologies can help identify novel biomarkers, elucidate complex signaling pathways affected by different congeners, and better understand the mechanisms underlying the diverse effects of dioxin-like compounds.
Development of Novel Remediation Technologies
While incineration is effective, it is energy-intensive and can be expensive. dioxin20xx.org Future research is focused on developing and optimizing more sustainable and cost-effective remediation technologies. nih.gov This includes advancing bioremediation by identifying more robust microbial strains or enzyme systems and exploring novel chemical degradation processes like photocatalysis and the use of zero-valent metals. nih.gov
Refinement of Analytical Capabilities for Environmental Monitoring
Improving analytical methods is essential for better environmental monitoring and risk assessment. There is a need for techniques that are faster, less expensive, and more portable than the current HRGC/HRMS standard, without sacrificing accuracy. nih.govtechnologynetworks.com The development of more sensitive and specific biosensors and multi-analyte immunoassays could allow for more widespread and rapid screening of environmental samples, providing a clearer picture of contamination levels for all congeners. nih.gov
Global Distribution and Long-Term Trends of Dioxin Contamination
As persistent organic pollutants, dioxins are subject to long-range environmental transport, meaning they can be found in remote ecosystems far from their original sources. nih.gov Continued global monitoring is necessary to track the distribution and long-term trends of all dioxin congeners. This data is vital for assessing the effectiveness of international regulations, such as the Stockholm Convention on POPs, and for understanding the ongoing risk to human and ecological health worldwide.
Table of Compounds Mentioned
Q & A
Q. What analytical methods are recommended for detecting 1,3,7,9-TCDD in environmental matrices?
Answer: High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting 1,3,7,9-TCDD due to its low environmental concentrations and structural similarity to other dioxin congeners. EPA Method 613, initially designed for 2,3,7,8-TCDD, can be adapted with isomer-specific column selection and isotope dilution techniques to improve sensitivity . Sample preparation typically involves Soxhlet extraction, followed by multi-step cleanup using silica gel and carbon columns to remove interfering compounds.
Q. Table 1: Key Parameters for Analytical Detection
| Parameter | HRGC/HRMS | EPA Method 613 (Adapted) |
|---|---|---|
| Limit of Detection | 0.1–1 pg/g | 5–10 pg/g |
| Matrix Applicability | Soil, sediment, peat | Water, biological tissues |
| Isomer Specificity | High | Moderate (requires optimization) |
Q. How does the environmental occurrence of 1,3,7,9-TCDD differ from 2,3,7,8-TCDD?
Answer: 1,3,7,9-TCDD is primarily associated with natural formation pathways, such as enzymatic oxidative coupling of chlorophenols in peat bogs mediated by chloroperoxidase enzymes . In contrast, 2,3,7,8-TCDD is predominantly anthropogenic, originating from combustion processes or herbicide impurities. This distinction necessitates targeted sampling strategies: peat cores and freshwater sediments are critical matrices for studying 1,3,7,9-TCDD, while industrial waste and incineration sites are focal points for 2,3,7,8-TCDD .
Advanced Research Questions
Q. What experimental models elucidate the toxicokinetics of 1,3,7,9-TCDD?
Answer: In vitro hepatic microsomal assays and Ahr-null murine models are pivotal for studying congener-specific toxicity. Although 1,3,7,9-TCDD’s affinity for the aryl hydrocarbon receptor (AHR) is lower than 2,3,7,8-TCDD, dose-response studies in wild-type mice can quantify hepatic sequestration and metabolic clearance. Subcutaneous adipose tissue sampling, validated in 2,3,7,8-TCDD exposure studies, provides a biomarker for chronic 1,3,7,9-TCDD accumulation .
Q. How do chlorination patterns influence AHR activation by 1,3,7,9-TCDD compared to 2,3,7,8-TCDD?
Answer: Lateral chlorination (positions 2,3,7,8) in 2,3,7,8-TCDD maximizes AHR binding due to optimal steric alignment. For 1,3,7,9-TCDD, the non-lateral substitution reduces AHR binding efficacy by ~90%, as demonstrated via luciferase reporter gene assays. Researchers should use comparative molecular docking simulations and X-ray crystallography of AHR-ligand binding domains to map structural determinants of activation .
Data Contradiction and Mechanistic Analysis
Q. How should discrepancies in toxicity data between 1,3,7,9-TCDD and 2,3,7,8-TCDD be addressed?
Answer: 1,3,7,9-TCDD exhibits significantly lower acute toxicity (LD₅₀ > 5,000 µg/kg in rats) compared to 2,3,7,8-TCDD (LD₅₀ ~1 µg/kg). However, its chronic effects, such as hepatic fibrosis and endocrine disruption, require congener-specific risk assessment. Researchers must integrate toxic equivalency factor (TEF) adjustments and congener-specific pharmacokinetic models to resolve contradictions. For example, 1,3,7,9-TCDD’s TEF could be provisional (e.g., 0.001) pending further in vivo validation .
Q. Table 2: Comparative Toxicity Metrics
| Parameter | 1,3,7,9-TCDD | 2,3,7,8-TCDD |
|---|---|---|
| AHR Binding Affinity | 10% of 2,3,7,8-TCDD | Reference (100%) |
| Hepatic Half-Life (Rat) | 15–20 days | 7–10 days |
| TEF (Provisional) | 0.001 | 1.0 |
Methodological Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
